3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide is a useful research compound. Its molecular formula is C15H21FN2O and its molecular weight is 264.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.16379146 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Motilin Receptor Agonism
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel small molecule, demonstrates potent activity as a motilin receptor agonist. It shows promise in enhancing gastric antrum tissue contractions, potentially beneficial in gastrointestinal motility disorders (Westaway et al., 2009).
2. Analgesic and Neuroleptic Activity
Certain compounds with a p-fluorobutyrophenone chain on nitrogen, like those related to 3-(4-fluorophenyl)-N-(1-methyl-4-piperidinyl)propanamide, show combined analgesic and neuroleptic activities. They interact with opioid and dopamine receptors, offering potential in pain management and neurological therapies (Iorio et al., 1987).
3. Pharmacokinetics in SARM Development
Research into S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], a selective androgen receptor modulator, highlights its pharmacokinetic characteristics in rats. This research contributes to understanding the metabolism and distribution of such compounds, relevant for developing therapies for androgen-dependent diseases (Wu et al., 2006).
4. Synthesis of Neuroleptic Agents
The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving this compound derivatives, is crucial in pharmaceutical production. These agents are essential in treating psychiatric disorders (Botteghi et al., 2001).
5. Antitumor Activity
Compounds with the 3-fluoro-5-substituted phenylpiperazinyl group, structurally related to this compound, show significant cytotoxicity against tumor cell lines. These compounds hold potential for cancer treatment, evidenced by their effective antitumor activity in both in vitro and in vivo models (Naito et al., 2005).
6. Inhibitory Effects on Membrane-bound Phospholipase A2
Derivatives of this compound exhibit inhibitory effects on membrane-bound phospholipase A2, a target for treating conditions like myocardial infarction. These compounds demonstrate promising therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-18-10-8-14(9-11-18)17-15(19)7-4-12-2-5-13(16)6-3-12/h2-3,5-6,14H,4,7-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPMVYWLJWAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.